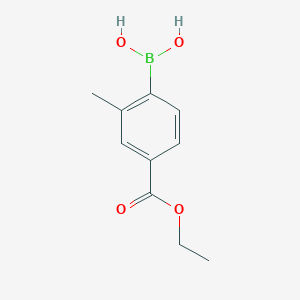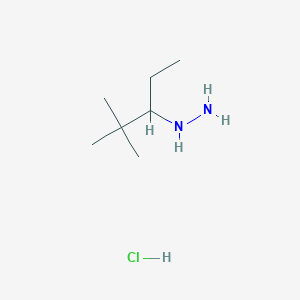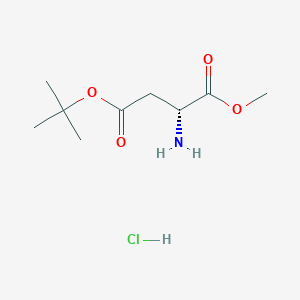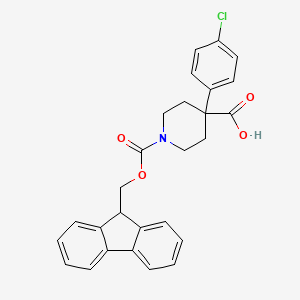
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid is an organic compound that is widely used in the field of organic synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a piperidine ring, and a 4-chlorophenyl group. This compound is particularly valuable in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a chlorinating agent.
Attachment of the Fmoc Protecting Group: The Fmoc group is typically introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine in DMF is commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are frequently employed.
Major Products
Substitution Reactions: Products include substituted piperidine derivatives.
Deprotection Reactions: The major product is the deprotected amine.
Coupling Reactions: The primary products are amide bonds formed between the carboxylic acid and amine groups.
Scientific Research Applications
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-chloro-D-phenylalanine: Similar in structure but contains a phenylalanine backbone instead of a piperidine ring.
Fmoc-4-chloro-L-phenylalanine: Similar to the D-isomer but with different stereochemistry.
Fmoc-4-aminophenyl-propionic acid: Contains a propionic acid backbone instead of a piperidine ring.
Uniqueness
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring and a 4-chlorophenyl group, which provides distinct chemical properties and reactivity compared to other Fmoc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of specific peptides and organic molecules.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHUJZOMVHQOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6342764.png)

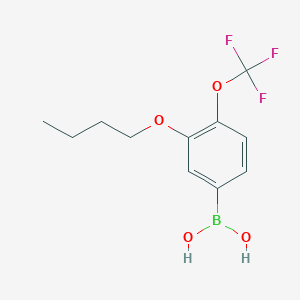
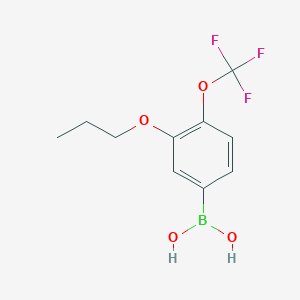
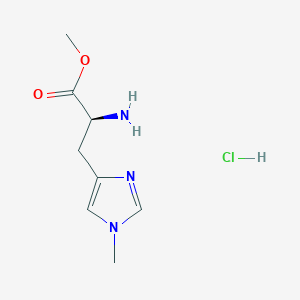
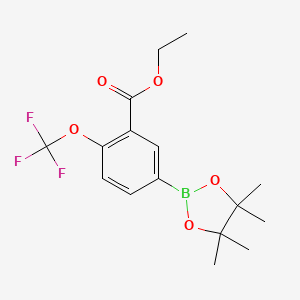
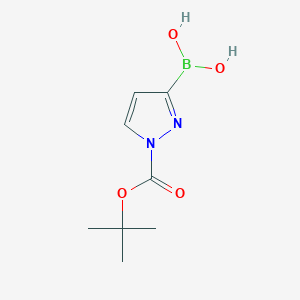
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
